molecular formula C10H9NO5 B8794287 4,6-Dimethoxyisatoic anhydride

4,6-Dimethoxyisatoic anhydride

Cat. No. B8794287
M. Wt: 223.18 g/mol
InChI Key: UZEFANXQRVBAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethoxyisatoic anhydride is a useful research compound. Its molecular formula is C10H9NO5 and its molecular weight is 223.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dimethoxyisatoic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dimethoxyisatoic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4,6-Dimethoxyisatoic anhydride

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

5,7-dimethoxy-1H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C10H9NO5/c1-14-5-3-6-8(7(4-5)15-2)9(12)16-10(13)11-6/h3-4H,1-2H3,(H,11,13)

InChI Key

UZEFANXQRVBAGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)OC(=O)N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) brown solution of 4,6-dimethoxy anthranilic acid (76.0 g, 0.385 mol), prepared as in Example 2, in tetrahydrofuran (1.3 L) was added triphosgene (40.0 g, 0.135 mol) in portions over a 20 min period. After 30 min, the reaction was warmed to room temperature and stirred for an additional 1.5 h. The reaction mixture was poured into an Erlenmeyer flask containing water and cooled to 0° C. with an ice bath. Additional water was added to facilitate the stirring of the thick solid formed. After stirring for 30 min, the reaction mixture was filtered to give a beige solid. The solid was washed with water, air-dried, and then dried under high vacuum to give 79.2 g (92%) of the isatoic anhydride.
Quantity
76 g
Type
reactant
Reaction Step One
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reactant
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40 g
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reactant
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1.3 L
Type
solvent
Reaction Step Four
Yield
92%

Synthesis routes and methods II

Procedure details

4,6-Dimethoxyisatoic anhydride is prepared from 4,6-dimethoxyanthranilic acid (H. Newman & R. Anzier, J. Org. Chem. 34, 3484 (1969)) and phosgene according to the method of E. C. Wagner and M. F. Fegley, Org. Synthesis 27, 45 (1947).
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Synthesis routes and methods III

Procedure details

To a cooled (0° C.) brown solution of 4,6-dimethoxy anthranilic acid (76.0 g, 0.385 mol), [Newman, H.; Angier, R. B. J. Org. Chem., 1969, 34(11), 3484] in THF (1.3 L) was added triphosgene (40.0 g, 0.135 mol) in portions over a 20 min period. After 30 min, the reaction was warmed to room temperature and stirred for an additional 1.5 h. The reaction mixture was poured into cold (0° C.) water (4 L). Additional water (2 L) was added to facilitate the stirring of the thick solid formed. After stirring for 30 min, the reaction mixture was filtered to give a beige solid. The solid was washed with water, air-dried, and then dried under high vacuum to give 79.2 g (92%) of the 4,6-dimethoxyisatoic anhydride.
Quantity
76 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
4 L
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
reactant
Reaction Step Four

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